ELR510444

Catalog No.
S548465
CAS No.
M.F
C19H16N2O2S2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ELR510444

Product Name

ELR510444

IUPAC Name

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3

InChI Key

GRYXROIHHXHFND-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ELR510444; ELR-510444; ELR 510444.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C

The exact mass of the compound N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide is 368.06532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ELR510444 (CAS 1233948-35-0) is a synthetic, orally bioavailable sulfonamide derivative that functions as a potent colchicine-binding site inhibitor (CBSI) and a dual suppressor of hypoxia-inducible factors (HIF-1α and HIF-2α)[1]. Unlike traditional microtubule-targeting agents, ELR510444 is specifically engineered to overcome common clinical resistance mechanisms, maintaining low-nanomolar antiproliferative potency in multi-drug resistant (MDR) models [2]. For procurement professionals and medicinal chemists, it serves as a highly stable, dual-action reference standard critical for evaluating cytoskeletal dynamics, tumor angiogenesis, and P-glycoprotein-independent cytotoxicity in preclinical oncology workflows [3].

Generic substitution with classic CBSIs like colchicine or combretastatin A-4 (CA-4) introduces severe liabilities in both handling and assay reproducibility [1]. Colchicine is a known substrate for the P-glycoprotein (MDR1) efflux pump, leading to artificially inflated IC50 values and false negatives in resistant cell lines[2]. Furthermore, CA-4 relies on a labile olefinic bridge that is highly prone to cis-trans isomerization upon exposure to light or aqueous media, causing rapid degradation of the active isomer and inconsistent batch-to-batch performance [1]. ELR510444 utilizes a stable sulfonamide linker that eliminates this isomerization risk while simultaneously evading P-glycoprotein efflux, making it a mandatory selection for robust, reproducible screening in resistant phenotypic models [2].

Evasion of P-Glycoprotein (MDR1) Efflux

In MDR1-MDCK permeability assays, ELR510444 demonstrates an efflux ratio of less than 2, confirming it is not a substrate for the P-glycoprotein efflux pump[1]. In contrast, classic microtubule inhibitors like colchicine and paclitaxel are heavily effluxed, resulting in massive potency drop-offs in resistant cell lines [1].

Evidence DimensionMDR1-MDCK Efflux Ratio
Target Compound DataELR510444: Efflux ratio < 2
Comparator Or BaselineColchicine / Paclitaxel: High efflux ratio (known Pgp substrates)
Quantified DifferenceELR510444 maintains intracellular concentrations and evades Pgp-mediated clearance.
ConditionsMDR1-MDCK permeability assay with Cyclosporin A control

Ensures accurate, unskewed cytotoxicity data when screening against multi-drug resistant (MDR) tumor models.

Circumvention of βIII-Tubulin Mediated Resistance

Overexpression of the βIII-tubulin isotype confers resistance to many taxanes and vinca alkaloids. ELR510444 retains strict low-nanomolar potency (IC50 = 30.9 nM in MDA-MB-231 cells) and shows a relative resistance (Rr) value approximating 1.0 in βIII-tubulin-overexpressing cell lines [1]. This indicates zero loss of efficacy, unlike traditional agents which exhibit significant Rr elevations [1].

Evidence DimensionRelative Resistance (Rr) in βIII-tubulin models
Target Compound DataELR510444: Rr ~ 1.0 (IC50 = 30.9 nM)
Comparator Or BaselineTraditional Taxanes: Elevated Rr (significant potency loss)
Quantified DifferenceComplete retention of antiproliferative activity regardless of βIII-tubulin expression.
ConditionsMDA-MB-231 and βIII-tubulin-overexpressing isogenic cell lines

Validates ELR510444 as a superior positive control for evaluating next-generation compounds aimed at overcoming cytoskeletal drug resistance.

Chemical Stability via Sulfonamide Scaffold

The structural design of ELR510444 incorporates a stable sulfonamide bridge, which anchors the p-toluene sulfonamide group into the β-tubulin channel via hydrogen bonding with N256 [1]. This replaces the labile olefinic bridge found in combretastatin A-4 (CA-4), which is notorious for undergoing rapid cis-to-trans isomerization in solution, thereby losing its tubulin-binding affinity [1].

Evidence DimensionSolution Stability / Isomerization Risk
Target Compound DataELR510444: Stable sulfonamide bridge (no isomerization)
Comparator Or BaselineCombretastatin A-4: Labile olefinic bridge (rapid cis-trans conversion)
Quantified DifferenceElimination of spontaneous degradation into inactive trans-isomers during aqueous assay conditions.
ConditionsIn vitro formulation and crystallographic binding analysis (3.1 Å resolution)

Drastically improves batch-to-batch reproducibility and simplifies handling requirements by removing the need for strict light-shielding.

Dual-Action HIF-1α Inhibition and Microtubule Depolymerization

ELR510444 uniquely combines colchicine-site binding with potent suppression of hypoxia-inducible factors. It depolymerizes cellular microtubules with an EC50 of 21 nM in A-10 cells, while simultaneously decreasing HIF-1α and HIF-2α protein levels in VHL-deficient renal cell carcinoma (RCC) models [1]. Pure CBSIs like CA-4 or pure HIF inhibitors lack this integrated dual-pharmacology [1].

Evidence DimensionMechanistic Profile
Target Compound DataELR510444: Dual HIF-1α/2α suppression + Microtubule EC50 = 21 nM
Comparator Or BaselinePure CBSIs (e.g., CA-4): Lack direct HIF-1α suppression
Quantified DifferenceSimultaneous abrogation of angiogenesis signaling and cytoskeletal integrity.
ConditionsVHL-deficient RCC cells and A-10 cellular microtubule assays

Allows researchers to use a single small molecule to interrogate the synergistic blockade of tumor hypoxia and mitotic progression.

Positive Control in Multi-Drug Resistant (MDR) Screening

Because ELR510444 evades P-glycoprotein efflux, it is the ideal reference standard when evaluating the cytotoxicity of novel chemotypes against MDR1-overexpressing tumor cell lines[1].

Dual Hypoxia and Angiogenesis Modeling

Its unique ability to suppress HIF-1α/2α while disrupting microtubules makes it a critical tool for in vitro assays investigating the intersection of the von Hippel-Lindau (VHL) pathway and cytoskeletal dynamics in renal cell carcinoma [2].

Structural Benchmark for CBSI Drug Design

The stable sulfonamide scaffold and established 3.1 Å resolution crystal structure with tubulin make ELR510444 a preferred baseline comparator for computational chemistry and X-ray crystallography workflows developing next-generation colchicine-site inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

368.06532010 Da

Monoisotopic Mass

368.06532010 Da

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Carew JS, Esquivel JA 2nd, Espitia CM, Schultes CM, Mülbaier M, Lewis JD, Janssen B, Giles FJ, Nawrocki ST. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma. PLoS One. 2012;7(1):e31120. doi: 10.1371/journal.pone.0031120. Epub 2012 Jan 25. PubMed PMID: 22295124; PubMed Central PMCID: PMC3266297.
2: Risinger AL, Westbrook CD, Encinas A, Mülbaier M, Schultes CM, Wawro S, Lewis JD, Janssen B, Giles FJ, Mooberry SL. ELR510444, a novel microtubule disruptor with multiple mechanisms of action. J Pharmacol Exp Ther. 2011 Mar;336(3):652-60. doi: 10.1124/jpet.110.175331. Epub 2010 Dec 9. PubMed PMID: 21148249; PubMed Central PMCID: PMC3061540.

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